2,4-Oxazolidinedione

Übersicht

Beschreibung

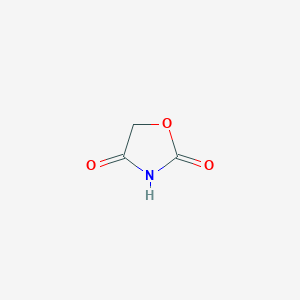

2,4-Oxazolidinedione is an organic compound with the chemical formula HN(CO)₂OCH₂. It is a white solid and is known for its presence in various anticonvulsant drugs . The compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. This core structure is significant in medicinal chemistry due to its biological activity.

Wirkmechanismus

Target of Action

The primary target of 2,4-Oxazolidinedione is the Voltage-dependent T-type calcium channel subunit alpha-1I . This target plays a crucial role in the central nervous system (CNS), particularly in thalamic neurons .

Mode of Action

This compound interacts with its target by reducing T-type calcium currents in thalamic neurons, including thalamic relay neurons . This interaction inhibits corticothalamic transmission and raises the threshold for repetitive activity in the thalamus .

Biochemical Pathways

The action of this compound on thalamic neurons results in a dampening of the abnormal thalamocortical rhythmicity . This rhythmicity is proposed to underlie the 3-Hz spike-and-wave discharge seen on electroencephalogram (EEG) during absence seizures .

Pharmacokinetics

It is known that the compound is an anticonvulsant in the oxazolidinedione class

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the number of absence seizures, often seen in epileptics . Absence seizures involve an interruption to consciousness where the person experiencing the seizure seems to become vacant and unresponsive for a short period of time (usually up to 30 seconds) .

Biochemische Analyse

Biochemical Properties

2,4-Oxazolidinedione plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to interact with cytochrome P450 isozyme 2C9, which is involved in its metabolism . The compound’s interaction with this enzyme leads to its demethylation, forming active metabolites that contribute to its anticonvulsant properties. Additionally, this compound inhibits T-type calcium currents in thalamic neurons, affecting corticothalamic transmission and raising the threshold for repetitive activity in the thalamus .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect thalamic neurons by reducing T-type calcium currents, which in turn dampens abnormal thalamocortical rhythmicity . This action is crucial in controlling absence seizures. The compound’s impact on gene expression and cellular metabolism is linked to its ability to modulate calcium ion channels, thereby influencing neuronal excitability and neurotransmitter release.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the 23S ribosomal RNA of the 50S subunit, preventing the initiation of bacterial protein synthesis . This inhibition is crucial for its antibacterial activity. Additionally, this compound’s interaction with T-type calcium channels in thalamic neurons inhibits corticothalamic transmission, raising the threshold for repetitive activity and reducing the occurrence of absence seizures .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can influence cellular processes . Long-term exposure to the compound has been observed to affect neuronal excitability and neurotransmitter release, highlighting its potential for sustained therapeutic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively controls absence seizures by modulating T-type calcium currents . At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of precise dosing in therapeutic applications.

Metabolic Pathways

This compound is primarily metabolized in the liver via cytochrome P450 isozyme 2C9 . The compound undergoes demethylation to form active metabolites, which contribute to its anticonvulsant properties. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use. The interaction with cytochrome P450 enzymes also highlights potential drug-drug interactions that need to be considered in clinical settings.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution is influenced by factors such as lipid solubility and binding affinity to plasma proteins. These properties determine the compound’s localization and accumulation in specific tissues, impacting its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with T-type calcium channels and other cellular components . Post-translational modifications and targeting signals play a role in directing the compound to specific compartments or organelles. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4-Oxazolidinedione can be synthesized through several methods. One common approach involves treating chloroacetamide with bicarbonate . Another method includes the reaction of urea and ethanolamine under microwave irradiation, which generates hot spots that facilitate the formation of the oxazolidinone ring . Additionally, the compound can be synthesized via palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using efficient catalytic processes. For instance, the use of palladium catalysts and specific ligands can optimize the yield and purity of the compound . The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Oxazolidinedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the oxazolidinone ring, leading to the formation of different functional groups.

Substitution: Substitution reactions, particularly N-arylation, are common and involve replacing hydrogen atoms with aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Palladium catalysts and aryl bromides are frequently employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted oxazolidinones, which have significant applications in medicinal chemistry and drug development .

Wissenschaftliche Forschungsanwendungen

2,4-Oxazolidinedione has a wide range of applications in scientific research:

Chemistry: It serves as a versatile scaffold in the synthesis of various biologically active compounds.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Industry: The compound is utilized in the development of new materials and chemical processes.

Vergleich Mit ähnlichen Verbindungen

- Dimethadione

- Ethadione

- Paramethadione

- Trimethadione

Comparison: 2,4-Oxazolidinedione is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This structure imparts distinct biological activities, making it a valuable compound in medicinal chemistry. Compared to similar compounds like dimethadione and trimethadione, this compound has a broader range of applications and exhibits different pharmacological properties .

Biologische Aktivität

2,4-Oxazolidinedione is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realm of antidiabetic and antibacterial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is a heterocyclic compound characterized by a five-membered ring containing nitrogen and oxygen atoms. Its derivatives have been studied extensively for their pharmacological potential, particularly as antidiabetic agents and antibiotics.

Antidiabetic Activity

Recent studies have demonstrated that 2,4-oxazolidinediones exhibit potent glucose-lowering effects. A notable investigation involved the synthesis of various this compound derivatives and their evaluation for antidiabetic activity in genetically obese and diabetic animal models such as KKA(y) mice and Wistar fatty rats.

Key Findings:

- Potency Comparison : The enantiomers of a specific derivative (5-[3-[4-[2-(2-furyl)-5-methyl-4-oxazolylmethoxy]-3-methoxyphenyl]propyl]-2,4-oxazolidinedione) showed significant differences in activity. The (R)-(+)-enantiomer had an effective dose (ED25) of 0.561 mg/kg/day compared to (S)-(-)-64 which had an ED25 > 1.5 mg/kg/day .

- Mechanism of Action : The antidiabetic effects are attributed to the compound's agonistic activity on peroxisome proliferator-activated receptor gamma (PPAR-γ), with an effective concentration (EC50) of 8.87 nM .

Data Table: Antidiabetic Activity Comparison

| Compound | ED25 (mg/kg/day) | PPAR-γ EC50 (nM) |

|---|---|---|

| (R)-(+)-64 | 0.561 | 8.87 |

| (S)-(-)-64 | >1.5 | - |

| Pioglitazone | 6 | - |

Antibacterial Activity

The oxazolidinone class, which includes this compound derivatives, has shown effectiveness against a range of Gram-positive bacteria, including strains resistant to other antibiotics.

The primary mechanism involves binding to the bacterial ribosome's 50S subunit, inhibiting protein synthesis by preventing the formation of the initiation complex necessary for translation . This unique action helps overcome resistance mechanisms that affect other antibiotic classes.

Case Studies:

- Linezolid Resistance : In clinical settings, cases have been reported where linezolid-resistant strains of Enterococcus faecium developed during prolonged treatment. Genetic analysis revealed mutations in the 23S rRNA that contributed to this resistance .

- In Vivo Efficacy : A series of oxazolidinone derivatives were evaluated in mouse models for their antibacterial efficacy against Staphylococcus aureus and other resistant strains. Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.125 to 2.0 μg/mL against resistant bacteria .

Data Table: Antibacterial Activity Overview

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Benzoxazinyl-oxazolidinone | <0.5 | MRSA, PRSP |

| Compound from case study | 0.125 - 2.0 | Linezolid-resistant strains |

Additional Biological Activities

Beyond antidiabetic and antibacterial properties, oxazolidinones exhibit other biological activities:

Eigenschaften

IUPAC Name |

1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO3/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWNFYYYZFRNOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60894083 | |

| Record name | 2,4-Oxazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2346-26-1, 12770-97-7 | |

| Record name | 2,4-Oxazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2346-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Oxazolidenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002346261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazolidinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012770977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Oxazolidinedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Oxazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-oxazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-OXAZOLIDENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R22D15229R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Do all 2,4-oxazolidinediones exhibit anticonvulsant activity?

A: While many 2,4-oxazolidinediones display anticonvulsant activity, this property is not universal within the class. Structural modifications, particularly at the N3 and C5 positions, significantly influence both the potency and mechanism of action [, , ]. For instance, N3-alkylation of hydantoins, a closely related class of compounds, was found to dramatically decrease sodium channel binding affinity [].

Q2: Do 2,4-oxazolidinediones interact with targets other than sodium channels?

A: Yes, research has shown that 3-unsubstituted 2,4-oxazolidinediones can bind to the zinc metalloenzyme carbonic anhydrase II (CA II) with low micromolar affinity []. This interaction involves the acidic ring nitrogen of the 2,4-oxazolidinedione coordinating to the active site zinc ion, along with hydrogen bonding interactions between the oxazolidinedione ring oxygen and the CA II protein backbone [].

Q3: How does the demethylation of trimethadione contribute to its anticonvulsant effects?

A: Trimethadione (3,5,5-trimethyl-2,4-oxazolidinedione), a known anticonvulsant, undergoes metabolic demethylation in the liver to produce 5,5-dimethyl-2,4-oxazolidinedione (DMO) [, ]. While trimethadione itself possesses anticonvulsant properties, research suggests that DMO, its major metabolite, also contributes to the overall anticonvulsant effect. DMO accumulates in the body upon chronic trimethadione administration, reaching levels higher than the parent drug [, ]. DMO itself exhibits anticonvulsant activity against various seizure models, suggesting that it contributes significantly to the therapeutic effect observed with trimethadione [, ].

Q4: What is the significance of 5,5-dimethyl-2,4-oxazolidinedione (DMO) in acid-base balance?

A: DMO, a weak acid, has been extensively used to study intracellular pH regulation [, , , ]. Its ability to passively diffuse across cell membranes in its non-ionized form allows researchers to estimate intracellular pH based on its distribution between intra- and extracellular compartments [, , , ]. Studies have shown that DMO administration can alter acid-base balance. In rats, high doses of DMO led to a decrease in plasma bicarbonate and chloride levels, as well as a decrease in intracellular pH of skeletal muscle []. Similar effects on plasma bicarbonate were observed in dogs []. These findings suggest that DMO can influence both extracellular and intracellular pH, potentially contributing to its anticonvulsant activity [].

Q5: What is the basic chemical structure of this compound?

A5: this compound consists of a five-membered heterocyclic ring containing two oxygen atoms and one nitrogen atom. The ring includes a carbonyl group at positions 2 and 4, giving it the characteristic "dione" designation.

Q6: What are the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C3H3NO3. Its molecular weight is 101.06 g/mol.

Q7: What spectroscopic techniques are used to characterize 2,4-oxazolidinediones?

A: Various spectroscopic methods are employed for the structural elucidation of 2,4-oxazolidinediones, including: * Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR and 13C NMR are particularly useful in determining the stereochemistry and conformation of these compounds [, ]. * High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection, HPLC is widely used to analyze and quantify 2,4-oxazolidinediones and their metabolites in biological samples [, ]. * Gas Chromatography (GC): GC, coupled with electron capture detection (ECD), enables sensitive and selective analysis of 2,4-oxazolidinediones in biological matrices after appropriate derivatization [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.